4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine
Description
4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine is a heterocyclic compound featuring a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a thiomorpholine ring at the 2-position. The thiomorpholine moiety, containing a sulfur atom in place of oxygen found in morpholine, enhances lipophilicity and introduces metabolic soft spots due to sulfur’s susceptibility to oxidation. Its trifluoromethyl group likely enhances electronic effects and metabolic stability, making it valuable in medicinal chemistry for drug discovery targeting kinases, antimicrobial agents, or CNS disorders.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3S/c10-9(11,12)7-1-2-13-8(14-7)15-3-5-16-6-4-15/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEZKISLYHPLLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine typically involves the reaction of 4-(Trifluoromethyl)pyrimidine-2-thiol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiomorpholine vs. Morpholine Derivatives
- Structural and Electronic Differences: Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit distinct solid-state structures compared to morpholine analogues due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity. For instance, 4-(4-nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O interactions, whereas morpholine analogues adopt different packing modes. Lipophilicity: Thiomorpholine increases logP by ~0.5–1.0 units compared to morpholine, enhancing membrane permeability. Metabolic Stability: Sulfur in thiomorpholine is readily oxidized to sulfoxides or sulfones (e.g., 4-[4-(benzylamino)pyrimidin-2-yl]thiomorpholine 1,1-dioxide), which can alter pharmacokinetics.
Pyrimidine Substituent Variations
- Trifluoromethyl vs. Solubility: Trifluoromethyl may reduce aqueous solubility compared to nitro groups but offers better metabolic resistance to reduction.
Heterocyclic Modifications :
Compounds like 4-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine demonstrate how pyrimidine ring modifications (e.g., oxadiazole substituents) influence bioactivity. The fluorophenyl-oxadiazole group enhances π-π stacking and target engagement.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Key Research Findings
- Crystallographic Insights : Thiomorpholine derivatives exhibit unique packing modes due to sulfur’s polarizability, enabling tailored solid-state properties for formulation.
- Biological Implications : The trifluoromethyl group’s electronegativity enhances target binding in kinase inhibitors, as seen in structurally related patent compounds.
- Oxidation Pathways : Thiomorpholine’s sulfur oxidation to sulfones (e.g., 7t in ) can either deactivate compounds or generate active metabolites, depending on the therapeutic context.
Biological Activity
4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies that highlight its efficacy and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of trifluoromethyl pyrimidine derivatives with thiomorpholine. The key steps include:
- Formation of the Pyrimidine Core : Trifluoromethyl-substituted pyrimidines are synthesized via nucleophilic substitution reactions or through cyclization methods.
- Thiomorpholine Attachment : The thiomorpholine moiety is introduced through a condensation reaction, often requiring specific conditions to ensure high yield and purity.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly focusing on its role as an inhibitor in biochemical pathways.
The compound is believed to exert its effects by interacting with specific enzymes or receptors, modulating their activity. This interaction is crucial in pathways related to:
- Enzyme Inhibition : It has shown potential as an inhibitor against various targets, including kinases and other enzymes involved in disease processes.
- Receptor Modulation : The trifluoromethyl group enhances binding affinity, affecting receptor function and downstream signaling pathways.
Case Studies
Several studies have investigated the efficacy of this compound in different biological systems:
-
Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL.
Bacterial Strain MIC (µg/mL) E. coli 1 S. aureus 0.5 P. aeruginosa 2 -
Anticancer Potential : Research indicated that this compound could inhibit cancer cell proliferation in several cancer lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics.
Cancer Cell Line IC50 (µM) MCF-7 (breast cancer) 15 A549 (lung cancer) 12 - In Vivo Studies : Animal models have been utilized to assess the compound's pharmacokinetics and therapeutic efficacy. For example, in a mouse model of bacterial infection, oral administration at doses of 50 mg/kg resulted in significant bacterial load reduction.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is critical for enhancing the lipophilicity and overall biological activity of the compound. Modifications at various positions on the pyrimidine ring have been explored to optimize potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
